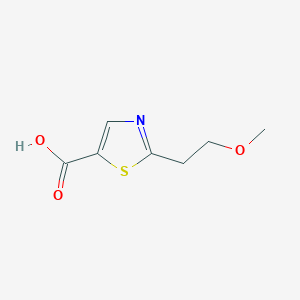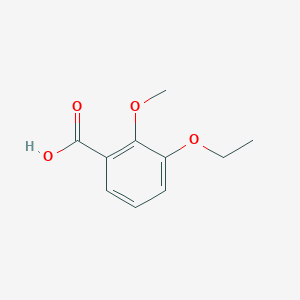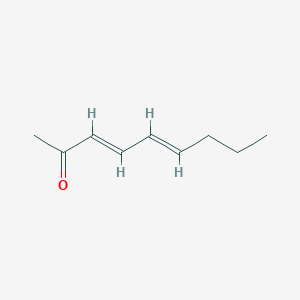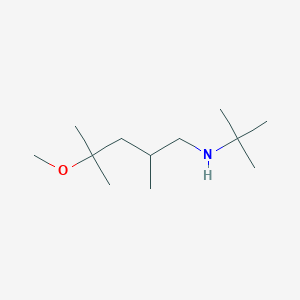
2-(2-Methoxyethyl)thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethyl)thiazole-5-carboxylic acid is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its aromatic properties .
Preparation Methods
The synthesis of 2-(2-Methoxyethyl)thiazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(2-Methoxyethyl)thiazole-5-carboxylic acid undergoes various types of chemical reactions, including nucleophilic substitution and electrophilic substitution . Common reagents used in these reactions include potassium carbonate and methanol . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-Methoxyethyl)thiazole-5-carboxylic acid has a wide range of scientific research applications. It is used in the development of drugs and biologically active agents due to its versatile thiazole moiety . The compound has been studied for its potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities .
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor, nucleophilic, and oxidation reactions . These interactions can activate or inhibit biochemical pathways and enzymes, leading to various physiological effects.
Comparison with Similar Compounds
2-(2-Methoxyethyl)thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid . These compounds share similar structural features but may differ in their biological activities and applications. The unique properties of this compound make it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C7H9NO3S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H9NO3S/c1-11-3-2-6-8-4-5(12-6)7(9)10/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
GMBMTNPYLPQHRM-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NC=C(S1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans](/img/structure/B13532042.png)






![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)



![2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine](/img/structure/B13532113.png)
